



Application Notes: In Vitro Angiogenesis Assays Using NVP-BEZ235

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Compound of Interest		
Compound Name:	NVP-DFF332	
Cat. No.:	B15572735	Get Quote

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of cellular processes that are critical for angiogenesis, including cell proliferation, survival, and migration.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2][3]

NVP-BEZ235 is a potent and orally bioavailable dual inhibitor that targets both PI3K and mTOR kinases.[4] By blocking this pathway, NVP-BEZ235 can inhibit the proliferation and survival of cancer cells and also exert anti-angiogenic effects by acting on endothelial cells.[2][5] This compound has been shown to decrease the secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor, and inhibit tumor angiogenesis in vivo.[4]

These application notes provide detailed protocols for assessing the anti-angiogenic activity of NVP-BEZ235 using standard in vitro assays: the Tube Formation Assay, the Endothelial Cell Proliferation Assay, and the Endothelial Cell Migration Assay.



Data Presentation

The following table summarizes hypothetical quantitative data from in vitro angiogenesis assays assessing the effect of NVP-BEZ235.



Assay Type	Treatment Group	Concentrati on (nM)	Measured Parameter	Result	Percent Inhibition (%)
Tube Formation	Vehicle Control (DMSO)	0	Total Tube Length (μm)	1250 ± 85	0
NVP-BEZ235	10	Total Tube Length (μm)	980 ± 70	21.6	
NVP-BEZ235	50	Total Tube Length (μm)	620 ± 55	50.4	
NVP-BEZ235	100	Total Tube Length (µm)	310 ± 40	75.2	-
Cell Proliferation	Vehicle Control (DMSO)	0	Absorbance (OD 490nm)	0.85 ± 0.05	0
NVP-BEZ235	10	Absorbance (OD 490nm)	0.72 ± 0.04	15.3	
NVP-BEZ235	50	Absorbance (OD 490nm)	0.51 ± 0.03	40.0	
NVP-BEZ235	100	Absorbance (OD 490nm)	0.32 ± 0.02	62.4	
Cell Migration	Vehicle Control (DMSO)	0	Migrated Cells/Field	150 ± 12	0
NVP-BEZ235	10	Migrated Cells/Field	115 ± 10	23.3	
NVP-BEZ235	50	Migrated Cells/Field	70 ± 8	53.3	_
NVP-BEZ235	100	Migrated Cells/Field	35 ± 5	76.7	-



Experimental Protocols Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.[6]

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (e.g., Matrigel®)
- 96-well tissue culture plates
- NVP-BEZ235 (stock solution in DMSO)
- Calcein AM (for visualization)
- Fluorescence microscope

Protocol:

- Thaw the basement membrane extract on ice overnight.
- Pre-chill a 96-well plate at -20°C.
- Pipette 50 μL of the thawed basement membrane extract into each well of the chilled 96-well plate, ensuring the entire surface is covered.
- Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- Harvest HUVECs (passage 3-6) and resuspend them in EGM-2 at a density of 2 x 10⁵ cells/mL.
- Prepare serial dilutions of NVP-BEZ235 in EGM-2. A vehicle control with the same concentration of DMSO should be included.



- Add 100 μL of the HUVEC suspension to each well of the solidified gel.
- Immediately add 100 μ L of the NVP-BEZ235 dilutions or vehicle control to the respective wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- After incubation, carefully remove the medium and wash the cells with PBS.
- Stain the cells with Calcein AM for 30 minutes.
- Visualize and capture images of the tube network using a fluorescence microscope.
- Quantify the total tube length, number of branch points, and number of loops using angiogenesis analysis software.

Endothelial Cell Proliferation Assay

This assay measures the effect of NVP-BEZ235 on the proliferation of endothelial cells.

Materials:

- HUVECs
- EGM-2
- 96-well tissue culture plates
- NVP-BEZ235 (stock solution in DMSO)
- Cell proliferation assay reagent (e.g., MTS or WST-1)
- Microplate reader

Protocol:

- Seed HUVECs in a 96-well plate at a density of 2 x 10 3 cells/well in 100 μ L of EGM-2.[7]
- Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.



- The next day, replace the medium with fresh EGM-2 containing serial dilutions of NVP-BEZ235 or a vehicle control.
- Incubate the plate for 48-72 hours.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7]
- Calculate the percentage of cell proliferation relative to the vehicle control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of NVP-BEZ235 on the directional migration of endothelial cells towards a chemoattractant.[8]

Materials:

- HUVECs
- Boyden chamber inserts (8 µm pore size)
- 24-well companion plates
- Fibronectin (for coating inserts)
- Serum-free endothelial basal medium (EBM)
- EGM-2 (as a chemoattractant)
- NVP-BEZ235 (stock solution in DMSO)
- Cotton swabs



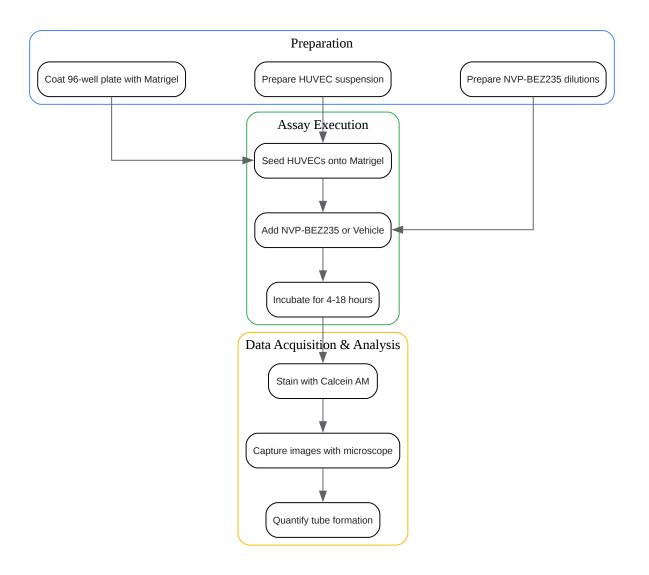
- Staining solution (e.g., Crystal Violet)
- Light microscope

Protocol:

- Coat the underside of the Boyden chamber inserts with fibronectin and allow them to dry.
- Harvest HUVECs and resuspend them in serum-free EBM at a density of 1 x 10⁶ cells/mL.
- Prepare serial dilutions of NVP-BEZ235 or a vehicle control in the cell suspension.
- Add 500 μL of EGM-2 (containing a chemoattractant like VEGF or serum) to the lower wells
 of the 24-well plate.
- · Place the inserts into the wells.
- Add 200 μ L of the HUVEC suspension containing NVP-BEZ235 or vehicle control to the upper chamber of the inserts.
- Incubate at 37°C in a 5% CO2 incubator for 4-6 hours.
- After incubation, remove the inserts.
- Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
- Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
- Allow the inserts to air dry.
- Count the number of migrated cells in several random fields of view using a light microscope.

Mandatory Visualization

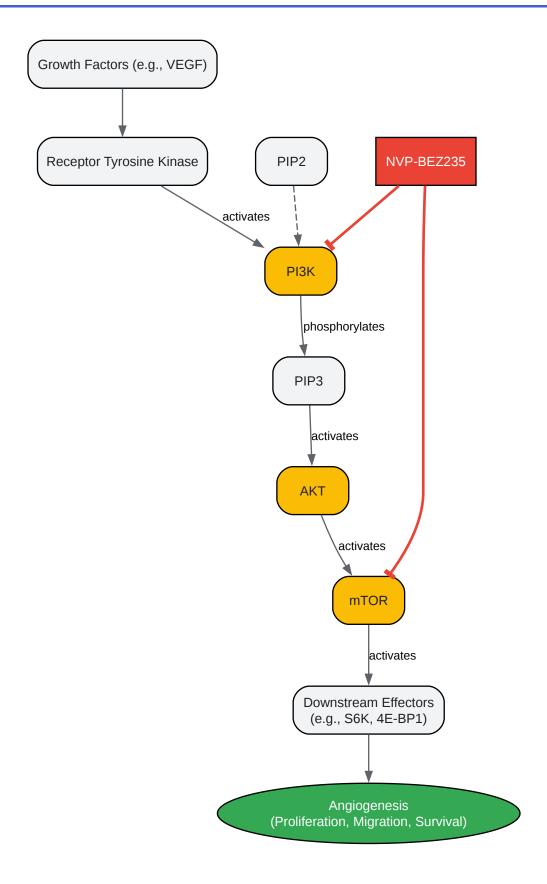




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Caption: Experimental workflow for the in vitro tube formation assay.





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Caption: NVP-BEZ235 inhibits the PI3K/mTOR signaling pathway.



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